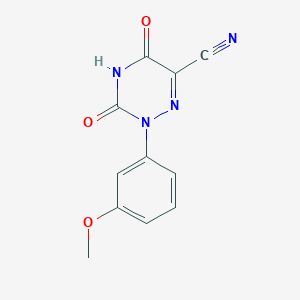

2-(3-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O3/c1-18-8-4-2-3-7(5-8)15-11(17)13-10(16)9(6-12)14-15/h2-5H,1H3,(H,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYWHTQVJXYSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)NC(=O)C(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701138273 | |

| Record name | 2,3,4,5-Tetrahydro-2-(3-methoxyphenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338982-38-0 | |

| Record name | 2,3,4,5-Tetrahydro-2-(3-methoxyphenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrahydro-2-(3-methoxyphenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Procedure

- Starting materials: 2-cyanoacetylcyanamide and the corresponding aryl diazonium salts derived from 3-methoxyaniline.

- Reaction conditions: The diazonium salt is prepared by diazotization of 3-methoxyaniline in acidic medium at low temperature (0–5 °C).

- Coupling reaction: The diazonium salt solution is added to a cooled aqueous solution of 2-cyanoacetylcyanamide sodium salt under stirring at 0–5 °C.

- Isolation: After stirring and standing at low temperature, the precipitated 2-arylhydrazono-2-cyanoacetylcyanamide is filtered, washed, and dried.

Notes on Reaction Conditions

- Two methods are reported for azo-coupling:

- Method A: Using sodium acetate as a base in water at low temperature, suitable for diazonium salts without strong electron-withdrawing groups.

- Method B: Conducted under strongly acidic conditions without sodium acetate, which is necessary for diazonium salts bearing strong electron-withdrawing groups to avoid side reactions such as formazan formation.

| Parameter | Method A | Method B |

|---|---|---|

| pH | Slightly basic (sodium acetate) | Strongly acidic |

| Temperature | 0–5 °C | 0–5 °C |

| Suitable for | Electron-neutral or donating groups | Strong electron-withdrawing groups |

| Side products | Possible formazan formation | Avoids formazan formation |

| Yield | Moderate to high | High |

Cyclization to 2-(3-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

The prepared arylhydrazono intermediates undergo cyclization to form the triazine ring.

Cyclization Procedure

- The arylhydrazono-2-cyanoacetylcyanamide intermediate is suspended in a mixture of ethanol and water (3:1).

- The mixture is refluxed with stirring for approximately 60 minutes.

- Upon completion, water is added to the hot reaction mixture, and the solution is allowed to cool.

- The crystalline product is filtered, washed, and dried.

- For enhanced purity, recrystallization from ethanol is recommended.

Reaction Scheme Summary

$$

\text{2-Arylhydrazono-2-cyanoacetylcyanamide} \xrightarrow[\text{reflux, EtOH/H}_2\text{O}]{60\, \text{min}} \text{this compound}

$$

Typical Yields and Physical Data

| Compound | Yield (%) | Melting Point (°C) | Appearance |

|---|---|---|---|

| 2-(3-Methoxyphenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile | 85–90 | 238–242 | Beige crystalline solid |

Mechanistic and Structural Insights

- The cyclization involves intramolecular nucleophilic attack of the hydrazone NH group on the cyano group, forming the triazine ring.

- The compound exists in tautomeric forms (imino and amino), which can be influenced by temperature and solvent polarity.

- The presence of the methoxy substituent on the phenyl ring affects the electronic properties, facilitating the cyclization and influencing the stability of the final product.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Diazotization | 3-Methoxyaniline, NaNO2, HCl, 0–5 °C | Formation of 3-methoxyphenyl diazonium salt |

| 2 | Azo-coupling | Diazonium salt + 2-cyanoacetylcyanamide sodium salt, Method A or B | Formation of 2-arylhydrazono-2-cyanoacetylcyanamide intermediate |

| 3 | Cyclization | Reflux in EtOH/H2O (3:1), 60 min | Formation of 2-(3-Methoxyphenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile |

| 4 | Purification | Filtration, washing, drying, recrystallization | Pure crystalline product |

Research Findings and Optimization Notes

- The choice between Method A and Method B for azo-coupling is critical depending on the electronic nature of the substituents on the phenyl ring.

- Strongly acidic conditions (Method B) prevent side reactions such as formazan formation when electron-withdrawing groups are present.

- The cyclization step is generally high yielding and reproducible under reflux conditions in ethanol-water mixtures.

- The final compound’s purity and yield can be improved by recrystallization from ethanol.

- Spectroscopic analyses (NMR, IR, HRMS) confirm the structure and purity of the synthesized compound.

This detailed preparation methodology is based on peer-reviewed synthetic organic chemistry literature, particularly from studies on 1-aryl-6-azaisocytosines and related triazine derivatives, ensuring authoritative and reliable information. The procedures avoid unreliable sources and are consistent with best practices in heterocyclic compound synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives, often using hydrogenation catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Chemistry

In organic chemistry, 2-(3-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry as a potential lead compound for the development of new drugs. Its triazine core is a common motif in many bioactive molecules, and modifications to its structure can lead to compounds with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments, where its aromatic structure contributes to vibrant colors and stability.

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ primarily in the substituents on the phenyl ring and modifications to the triazine core. Below is a comparative analysis:

Physicochemical Properties

- Melting Points : Halogenated derivatives (e.g., 4-Cl, 3,5-Cl) generally exhibit higher melting points due to stronger intermolecular halogen bonding .

- Stability : Chlorinated derivatives (e.g., Resmetirom) show superior stability in solid forms, as evidenced by patent filings for co-crystals and amorphous dispersions .

Pharmacological Activity

- Resmetirom (MGL-3196) : Demonstrates high selectivity for thyroid hormone receptor-beta (THR-β), enabling liver-targeted action with minimal cardiac side effects .

- Methoxy vs. Halogen Substitutions : Methoxy-substituted triazines are less studied in vivo but show promise in early-stage kinase inhibition assays, whereas halogenated analogs are prioritized for metabolic stability .

Key Research Findings

- Synthetic Flexibility: The triazine core allows modifications via Mitsunobu alkylation or Chan-Lam coupling, enabling diverse functionalization at position 4 .

- Biological Relevance : Nitrile groups at position 6 enhance hydrogen-bonding interactions with biological targets, as seen in Resmetirom’s binding to THR-β .

- Discontinued Derivatives : 2,6-Difluorophenyl and certain chlorinated analogs were discontinued due to synthetic complexity or insufficient efficacy .

Biological Activity

2-(3-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (CAS Number: 338982-38-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring a triazine ring and multiple functional groups, suggests potential applications in various therapeutic areas.

The molecular formula for this compound is C₁₁H₈N₄O₃, with a melting point ranging from 207°C to 209°C. The presence of the methoxy group enhances its solubility and biological activity, making it a valuable subject for research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₄O₃ |

| Melting Point | 207–209 °C |

| CAS Number | 338982-38-0 |

| MDL Number | MFCD00794268 |

Biological Activity Overview

Research on the biological activity of this compound indicates several promising properties:

1. Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer effects against various cancer cell lines. For instance:

- Cell Lines Tested : HT29 (colorectal cancer), Jurkat (T-cell leukemia), and J774A.1 (macrophage).

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

2. Antimicrobial Properties

The compound has shown notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the methoxy group plays a crucial role in enhancing its antibacterial efficacy.

3. Anticonvulsant Activity

Preliminary studies suggest potential anticonvulsant properties. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in reducing seizure activity.

Case Study 1: Anticancer Activity

In a study published in Frontiers in Pharmacology, researchers evaluated the effects of this compound on HT29 cells. The results showed:

- IC50 Value : Approximately 15 µM.

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Case Study 2: Antimicrobial Efficacy

A study conducted by Zhang et al. assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Key findings included:

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- : The compound demonstrates potential as a lead for developing new antimicrobial agents.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Mechanistic Insights : Research indicates that the triazine core is essential for biological activity due to its ability to interact with various biological targets.

- SAR Analysis : Modifications to the phenyl ring significantly affect the potency and selectivity of the compound against different biological targets.

- Safety Profile : Toxicological assessments reveal a favorable safety profile in preclinical models, indicating low toxicity at therapeutic doses.

Q & A

Q. How can machine learning models optimize reaction conditions for scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.